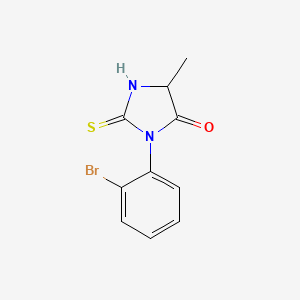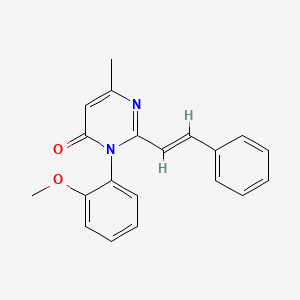
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with acetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the desired pyrimidinone compound. The reaction conditions often involve the use of acidic or basic catalysts and require careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while reduction can produce dihydropyrimidinone derivatives.
科学的研究の応用
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest involvement in the inhibition of inflammatory pathways and protection against oxidative stress .
類似化合物との比較
Similar Compounds
3-(2-Methoxyphenyl)propionic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
Nicotinamide derivatives: Similar in having a pyrimidine core but differ in side chains and specific functional groups.
Uniqueness
3-(2-Methoxyphenyl)-6-methyl-2-styrylpyrimidin-4(3H)-one is unique due to its combination of a methoxyphenyl group, a methyl group, and a styryl group attached to a pyrimidinone core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C20H18N2O2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
3-(2-methoxyphenyl)-6-methyl-2-[(E)-2-phenylethenyl]pyrimidin-4-one |
InChI |
InChI=1S/C20H18N2O2/c1-15-14-20(23)22(17-10-6-7-11-18(17)24-2)19(21-15)13-12-16-8-4-3-5-9-16/h3-14H,1-2H3/b13-12+ |
InChIキー |
IPNZCZNVRWDSBF-OUKQBFOZSA-N |
異性体SMILES |
CC1=CC(=O)N(C(=N1)/C=C/C2=CC=CC=C2)C3=CC=CC=C3OC |
正規SMILES |
CC1=CC(=O)N(C(=N1)C=CC2=CC=CC=C2)C3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-3-(1H-imidazol-5-yl)-2-[2-oxoethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12929540.png)

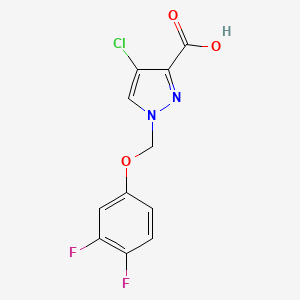
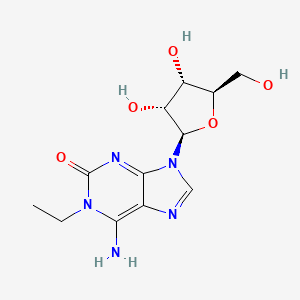


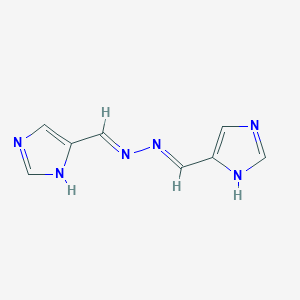


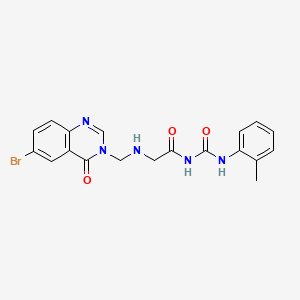

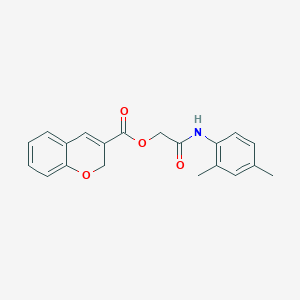
![2,5-Di(propan-2-yl)imidazo[4,5-d][1,3]oxazin-7(1H)-one](/img/structure/B12929604.png)
